molecular formula C16H17NO4 B3901833 methyl 1-ethyl-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl 1-ethyl-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No. B3901833
M. Wt: 287.31 g/mol
InChI Key: VOSXUWZXVGBMNR-LCYFTJDESA-N
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Description

The compound you mentioned is a type of organic compound known as a pyrrole. Pyrroles are heterocyclic aromatic organic compounds, similar to benzene and pyridine, and consist of a five-membered ring with four carbon atoms and one nitrogen atom . The specific compound you mentioned has various substituents attached to the pyrrole ring, including a methyl group, an ethyl group, a carboxylate group, and a benzylidene group .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyrrole ring, with the various substituents attached at the appropriate positions. The exact structure would depend on the specific locations of these substituents on the pyrrole ring .


Chemical Reactions Analysis

Pyrroles are involved in a variety of chemical reactions. They can undergo electrophilic substitution reactions, similar to other aromatic compounds. Additionally, the nitrogen atom in the pyrrole ring can act as a nucleophile, allowing for reactions such as alkylation and acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrroles generally have a high boiling point due to their aromaticity and the ability to form hydrogen bonds. They are also usually soluble in organic solvents .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. In general, care should be taken when handling organic compounds, as many can be harmful or toxic. Always refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The study of pyrroles and their derivatives is a significant area of research in organic chemistry, with potential applications in pharmaceuticals and materials science. Future research may focus on developing new synthesis methods, studying their reactions, and exploring their potential applications .

properties

IUPAC Name

methyl (4Z)-1-ethyl-4-[(3-hydroxyphenyl)methylidene]-2-methyl-5-oxopyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-4-17-10(2)14(16(20)21-3)13(15(17)19)9-11-6-5-7-12(18)8-11/h5-9,18H,4H2,1-3H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSXUWZXVGBMNR-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=CC2=CC(=CC=C2)O)C1=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=C(/C(=C/C2=CC(=CC=C2)O)/C1=O)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 1-ethyl-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 2
methyl 1-ethyl-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 3
methyl 1-ethyl-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 4
methyl 1-ethyl-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 5
methyl 1-ethyl-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 1-ethyl-4-(3-hydroxybenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

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